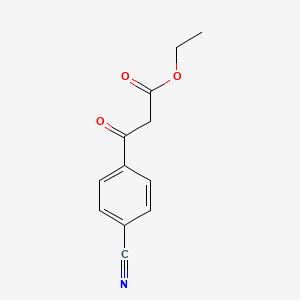

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Descripción

Significance of β-Keto Ester Motifs in Synthetic Organic Chemistry

β-Keto esters are organic compounds that feature a ketone functional group positioned at the beta-carbon relative to an ester group. beilstein-journals.org This specific arrangement confers unique reactivity upon the molecule, making β-keto esters invaluable building blocks in organic synthesis. beilstein-journals.orgwikipedia.org Their structure allows for a variety of chemical transformations, including aldol (B89426) condensations, cyclizations, and alkylations, which are fundamental for constructing complex molecular architectures. beilstein-journals.orgambeed.com

One of the most significant reactions involving β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction that utilizes the acidity of the α-protons (the protons on the carbon between the two carbonyl groups). wikipedia.org The resulting enolate is a powerful nucleophile that can participate in a wide range of reactions. sigmaaldrich.com This versatility makes β-keto esters crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. wikipedia.orgresearchgate.net

Overview of Nitrile Functional Group Reactivity in Organic Synthesis

The nitrile, or cyano, functional group (–C≡N) is another cornerstone of modern organic synthesis. tcichemicals.com3wpharm.com The carbon-nitrogen triple bond imparts a unique electronic character to the group, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. uni.luniscpr.res.in This reactivity allows for the transformation of the nitrile group into a variety of other functional groups.

Common reactions of nitriles include hydrolysis to carboxylic acids or amides, reduction to primary amines, and reaction with Grignard reagents to form ketones. Furthermore, the nitrile group can participate in cycloaddition reactions, serving as a component in the formation of heterocyclic rings. This wide range of possible transformations makes nitrile-containing compounds highly valuable intermediates in the synthesis of diverse and complex molecules. tcichemicals.com

Contextualization of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate as a Bifunctional Building Block

This compound, with its CAS Number 49744-93-6, is a solid at room temperature. sigmaaldrich.com It possesses both a β-keto ester moiety and an aromatic nitrile. This bifunctionality makes it a particularly interesting building block for organic synthesis. The presence of the electron-withdrawing cyano group on the phenyl ring influences the reactivity of the entire molecule. cymitquimica.com

The β-keto ester portion of the molecule can undergo typical reactions such as alkylation at the α-position and condensation reactions. Simultaneously, the nitrile group offers a handle for further functional group transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. This allows for a stepwise and controlled elaboration of the molecule, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₃ | uni.lucymitquimica.com |

| Molecular Weight | 217.22 g/mol | 3wpharm.com |

| Melting Point | 65.0-69.0 °C | |

| Boiling Point | 358.1 °C at 760 mmHg | |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| Storage | Sealed in dry, room temperature | sigmaaldrich.com |

Detailed Research Findings

While extensive, peer-reviewed literature detailing the specific synthesis and reactivity of this compound is not abundant, its preparation and use as an intermediate can be inferred from related chemistry. The synthesis of this compound would typically be achieved through a Claisen condensation reaction. This would involve the reaction of ethyl acetate (B1210297) with a derivative of 4-cyanobenzoic acid, such as its corresponding ester, in the presence of a strong base like sodium ethoxide.

A notable application of this compound is as a precursor in the synthesis of more complex molecules. For instance, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate utilizes this compound as a starting material. researchgate.net This transformation highlights the utility of the ketone group within the β-keto ester moiety for conversion into other functional groups, in this case, an amine.

The reactivity of the nitrile group in this compound allows for a range of synthetic manipulations. For example, it could undergo catalytic hydrogenation to afford the corresponding aminomethylphenyl derivative, or it could be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative. These transformations open up pathways to a variety of substituted aromatic compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-(4-cyanophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-9(8-13)4-6-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKQVWKZLCNILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374100 | |

| Record name | ethyl 3-(4-cyanophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49744-93-6 | |

| Record name | ethyl 3-(4-cyanophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(4-Cyanophenyl)-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 4 Cyanophenyl 3 Oxopropanoate and Structural Analogues

Direct Synthetic Routes to Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Direct synthesis of the target compound often involves the formation of a carbon-carbon bond between a derivative of 4-cyanobenzoic acid and a malonic acid monoester.

Acylation of 4-Cyanobenzoic Acid Derivatives with Malonic Acid Monoethyl Ester Salts

A primary method for the synthesis of this compound involves the acylation of a salt of monoethyl malonate with a reactive derivative of 4-cyanobenzoic acid, such as 4-cyanobenzoyl chloride. This approach leverages the nucleophilicity of the malonate enolate and the electrophilicity of the acid chloride.

One effective procedure involves the use of the potassium salt of monoethyl malonate in the presence of magnesium chloride and a base like pyridine (B92270). google.com In this method, the potassium monoethyl malonate is reacted with magnesium chloride in a suitable solvent, such as ethyl acetate (B1210297). google.com This in-situ formation of a magnesium chelate of the malonate is crucial for the success of the reaction. The subsequent addition of 4-cyanobenzoyl chloride leads to the formation of the desired β-keto ester. The reaction proceeds through a condensation mechanism, followed by acidification to yield the final product. google.com This method is advantageous due to its mild reaction conditions and the high purity of the resulting product, often exceeding 99% as determined by gas chromatography (GC). google.com

Table 1: Reaction Parameters for the Acylation of Potassium Monoethyl Malonate

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Reaction Time | Product |

| Potassium Monoethyl Malonate | 4-Cyanobenzoyl Chloride | MgCl₂, Pyridine | Ethyl Acetate | 0-20°C | 8-12 hours | This compound |

The use of ethoxymagnesiummalonic ester, prepared from magnesium turnings and diethyl malonate, also provides a pathway to similar β-keto esters through reaction with acid chlorides like benzoyl chloride. orgsyn.org This highlights a general strategy where a magnesium salt of a malonic ester derivative serves as a key intermediate. orgsyn.orglookchem.com

General Strategies for β-Keto Ester and β-Keto Nitrile Synthesis Relevant to the Compound

Broader synthetic strategies for constructing β-keto esters and their nitrile analogues offer alternative routes to compounds structurally related to this compound.

Blaise Reaction in the Formation of β-Keto Esters from Nitriles

The Blaise reaction is a classic method for the synthesis of β-keto esters from nitriles and α-haloesters, mediated by zinc metal. libretexts.org This reaction involves the formation of an organozinc intermediate from the α-haloester, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile. libretexts.orgsigmaaldrich.com

The initial product is a metalloimine intermediate, which upon acidic workup (e.g., with 1 M hydrochloric acid), hydrolyzes to the corresponding β-keto ester. libretexts.orgcymitquimica.com Alternatively, a milder workup with aqueous potassium carbonate can yield a β-enamino ester. cymitquimica.com The efficiency of the Blaise reaction can be enhanced by using activated zinc and tetrahydrofuran (B95107) (THF) as the solvent. orgsyn.org

Table 2: Key Features of the Blaise Reaction

| Feature | Description |

| Reactants | Nitrile (e.g., Benzonitrile), α-Haloester (e.g., Ethyl bromoacetate) |

| Reagent | Zinc metal (often activated) |

| Intermediate | Metalloimine |

| Products | β-Keto ester (acidic workup) or β-Enamino ester (basic workup) |

| Key Advantage | Tolerates a variety of functional groups. |

This reaction provides a two-carbon homologation of the nitrile, making it a valuable tool for constructing the core structure of β-keto esters. sigmaaldrich.com

Acylation of Acetonitrile (B52724) Anions with Esters and Lactones for β-Ketonitriles

β-Ketonitriles, which are structural analogues of β-keto esters, can be synthesized through the acylation of the acetonitrile anion. This anion, generated by a strong base, acts as a potent nucleophile.

A common approach involves the reaction of an ester with the anion of acetonitrile, typically formed using a base like potassium tert-butoxide (KOt-Bu) in an ethereal solvent. 3wpharm.comekb.eg The reaction proceeds via nucleophilic acyl substitution, where the acetonitrile anion attacks the carbonyl carbon of the ester, leading to the formation of the β-ketonitrile. 3wpharm.com This method has been successfully applied to a variety of esters and lactones, offering a green and economical route to these valuable synthetic intermediates. 3wpharm.comorganic-chemistry.org The addition of a catalytic amount of isopropanol (B130326) or 18-crown-6 (B118740) can be beneficial in facilitating the reaction and minimizing side-product formation. 3wpharm.com

Reactions Involving β-Keto Ester Dianions with Nitriles

An alternative strategy for the synthesis of related structures involves the reaction of β-keto ester dianions with nitriles. The dianion of a β-keto ester, such as methyl acetoacetate, can be generated using a combination of strong bases, for example, sodium hydride followed by n-butyllithium. youtube.com

This dianion can then react with a nitrile, where the γ-carbanion of the dianion adds to the nitrile carbon. lookchem.comyoutube.com The resulting intermediate can then be worked up to yield a 5-amino-3-keto-4-pentenoate. youtube.com In some cases, these products can undergo cyclization to form 4-hydroxypyridones. lookchem.comyoutube.com This methodology provides a route to more complex, functionalized molecules starting from simple β-keto esters.

Chemical Reactivity and Derivatization Studies of Ethyl 3 4 Cyanophenyl 3 Oxopropanoate

Reactions at the Ester and Keto Moieties

The ester and ketone functionalities are key sites for transformations such as transesterification and selective reduction.

Transesterification Reactions

Transesterification is a fundamental process where the ethyl group of the ester in Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is exchanged with the alkyl group of another alcohol. This reaction, also known as alcoholysis, is reversible and is typically driven to completion by using an excess of the new alcohol. The process can be catalyzed by either an acid or a base.

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, formed from the new alcohol, attacks the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses, expelling the original ethoxide group and forming the new ester.

In an acidic environment, the catalyst protonates the carbonyl oxygen of the ester, increasing its electrophilicity. The new alcohol then attacks the carbonyl carbon, and after a series of proton transfer steps, the original ethanol (B145695) molecule is eliminated, yielding the new ester product. This reactivity allows for the synthesis of a variety of ester derivatives from the parent ethyl ester.

Reduction of the Ketone Functionality to β-Hydroxy Esters (e.g., using Sodium Borohydride)

A significant aspect of the chemistry of this compound is the potential for chemoselective reduction. The compound contains three reducible functional groups: a ketone, an ester, and a nitrile. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. researchgate.netinterchim.frrsc.orgyoutube.com Crucially, under standard conditions, it does not typically reduce less reactive functional groups such as esters, carboxylic acids, or nitriles. researchgate.net

This selectivity allows for the targeted reduction of the ketone functionality in this compound to yield Ethyl 3-(4-cyanophenyl)-3-hydroxypropanoate. The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. youtube.com A subsequent workup with a protic solvent protonates the resulting alkoxide to give the secondary alcohol, a β-hydroxy ester, while leaving the ethyl ester and the cyanophenyl moieties intact. youtube.com

Table 1: Chemoselectivity of Sodium Borohydride

| Functional Group | Reactivity with NaBH₄ | Product |

|---|---|---|

| Aldehyde | High | Primary Alcohol |

| Ketone | High | Secondary Alcohol |

| Ester | Low / Inert | No Reaction |

| Carboxylic Acid | Inert | No Reaction |

| Nitrile | Inert | No Reaction |

This table illustrates the general reactivity profile of NaBH₄, highlighting its utility in the selective reduction of the keto group in bifunctional molecules like this compound.

Reactions Involving the Active Methylene (B1212753) Group and Aromatic Ring

The carbon atom situated between the two carbonyl groups (the α-carbon) is known as an active methylene group. The protons attached to this carbon are significantly acidic due to the electron-withdrawing effect of the adjacent ketone and ester groups, which stabilize the resulting carbanion (enolate) through resonance. This acidity is a cornerstone of the compound's utility in carbon-carbon bond formation.

Nucleophilic Additions and Condensation Reactions

The generation of an enolate from the active methylene group of this compound, typically by using a mild base, transforms it into a potent nucleophile. This nucleophile can participate in a wide array of reactions.

One of the most prominent examples is the Knoevenagel condensation. In this reaction, the enolate of the β-keto ester adds to an aldehyde or ketone. The initial adduct often undergoes subsequent dehydration to yield a more conjugated product. For instance, condensation with an aromatic aldehyde would produce an α,β-unsaturated system. The versatility of the active methylene group allows it to be a key building block in the synthesis of more complex molecular architectures. mdpi.comresearchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems

The unique arrangement of functional groups in this compound also makes it a precursor for various heterocyclic systems through cyclization reactions.

β-Dicarbonyl compounds, including β-keto esters like this compound, are excellent substrates for manganese(III) acetate-mediated oxidative free-radical cyclizations. mdpi.comwikipedia.org This method is a powerful tool for constructing cyclic systems, particularly dihydrofurans. wikipedia.org

The reaction is initiated by the single-electron oxidation of the enol form of the β-keto ester by manganese(III) acetate (B1210297), Mn(OAc)₃. This generates a resonance-stabilized α-oxoalkyl radical at the active methylene position. wikipedia.org This electrophilic radical can then undergo an intermolecular addition to the double bond of an alkene. The resulting adduct radical can then be further oxidized, often with the help of a co-oxidant like copper(II) acetate, to a carbocation, which is subsequently trapped by the enol oxygen to close the ring, forming the dihydrofuran derivative. wikipedia.orgnih.gov This process allows for the efficient assembly of substituted dihydrofuran rings, which are important structural motifs in many natural products and biologically active molecules. mdpi.com

Table 2: Key Features of Mn(III)-Mediated Oxidative Cyclization

| Feature | Description |

|---|---|

| Oxidant | Manganese(III) acetate, Mn(OAc)₃ |

| Substrate | β-Keto esters (e.g., this compound) |

| Co-substrate | Alkene |

| Intermediate | α-Ketoalkyl radical |

| Key Steps | 1. Oxidation of β-keto ester to form radical. 2. Intermolecular addition of radical to alkene. 3. Cyclization and subsequent oxidation/trapping. |

| Product | Substituted Dihydrofuran Derivatives |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Aldehyde |

| Alkene |

| Amide |

| Benzyl alcohol |

| Calcium borohydride |

| Carboxylic acid |

| Copper(II) acetate |

| Cyclohexanone |

| Dihydrofuran |

| Ethyl 3-(4-cyanophenyl)-3-hydroxypropanoate |

| This compound |

| Ethyl cyanoacetate |

| Ethanol |

| Furan |

| Ketone |

| Lithium borohydride |

| Manganese(III) acetate |

| Nitrile |

Reactions with Amine-Substituted Heterocycles for Pyrazolopyrimidine Formation

The reaction of β-ketoesters, such as this compound, with amino-substituted heterocyclic compounds is a cornerstone for the synthesis of fused heterocyclic systems. A significant application of this reactivity is the construction of the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many compounds with noted biological activities. ekb.egnih.govtsijournals.com The synthesis is typically achieved through the cyclocondensation of a 5-aminopyrazole derivative with a β-ketoester.

The reaction mechanism involves an initial condensation between the exocyclic amino group of the aminopyrazole and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to yield the final pyrazolo[3,4-d]pyrimidine product. nih.govresearchgate.net The presence of the 4-cyanophenyl substituent on the β-ketoester introduces a functional group that can be used for further derivatization.

In a typical reaction, this compound would be heated with a substituted 5-aminopyrazole in a suitable solvent, often with an acid or base catalyst to facilitate the condensation and cyclization steps. nih.gov The specific substitution on the resulting pyrazolo[3,4-d]pyrimidine ring is determined by the structure of the starting aminopyrazole and the β-ketoester.

Table 1: Hypothetical Pyrazolo[3,4-d]pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | 4-(4-Cyanophenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Reflux in ethanol, catalytic piperidine |

| This compound | 5-Amino-1H-pyrazole-4-carbonitrile | 4-(4-Cyanophenyl)-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | Heating in acetic acid |

Transformations of the Nitrile Functional Group

Conversion to Amidoxime (B1450833) Derivatives via Reaction with Hydroxylamine (B1172632)

The nitrile moiety (C≡N) on the phenyl ring of this compound provides a versatile handle for chemical modification. One of the most common and useful transformations of nitriles is their conversion to amidoximes (also known as N'-hydroxy-carboximidamides). This is typically achieved by reacting the nitrile with hydroxylamine (NH₂OH). nih.govrsc.org

The reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. rsc.org This process is widely used and can often be performed under mild conditions, for instance, by heating the nitrile with hydroxylamine hydrochloride in the presence of a base like potassium carbonate or sodium hydroxide (B78521) in a solvent such as methanol (B129727) or ethanol. nih.govresearchgate.net The resulting amidoxime functional group is a key pharmacophore in medicinal chemistry and a valuable synthetic intermediate.

When aromatic nitriles with electron-withdrawing groups are treated with hydroxylamine, the formation of amide by-products can sometimes occur. rsc.org However, reaction conditions can be optimized to favor the formation of the desired amidoxime. rsc.org The conversion of the nitrile in this compound to an amidoxime would yield Ethyl 3-(4-(N'-hydroxycarbamimidoyl)phenyl)-3-oxopropanoate.

Table 2: Synthesis of Amidoxime Derivative

| Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|

| This compound | Hydroxylamine hydrochloride, Potassium carbonate | Ethyl 3-(4-(N'-hydroxycarbamimidoyl)phenyl)-3-oxopropanoate | Methanol, Reflux |

Multi-Component Reaction Pathways

Application in Biginelli Reactions for Dihydropyrimidin-2-one Synthesis

This compound is a suitable β-ketoester component for the Biginelli reaction, a well-established multi-component reaction (MCR) used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). unito.itmercer.edu This one-pot synthesis, first reported in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). nih.govnih.gov

In this context, this compound would serve as the β-ketoester, reacting with an aromatic aldehyde and urea. The "4-cyanophenyl" group is part of the ketoester backbone. Therefore, to synthesize a DHPM with a different substituent at the 4-position of the pyrimidine (B1678525) ring, a separate aldehyde is required. For example, reacting benzaldehyde, this compound, and urea would yield a DHPM with a phenyl group at position 4 and a 4-cyanobenzoyl group at position 5.

Alternatively, and more commonly in the context of Biginelli reaction design, the core components are selected to build the desired final structure. To incorporate the 4-cyanophenyl group at the C4 position of the dihydropyrimidine (B8664642) ring, the reaction would utilize 4-cyanobenzaldehyde (B52832) as the aldehyde component, a simpler β-ketoester like ethyl acetoacetate, and urea. nih.govclockss.org

The reaction is highly versatile, and numerous catalysts, including Brønsted and Lewis acids, have been developed to improve yields and broaden the scope under milder, more environmentally friendly conditions, including solvent-free approaches. nih.gov

Table 3: Example of Biginelli Reaction Components

| Aldehyde Component | β-Ketoester Component | Urea/Thiourea | Product (DHPM) |

|---|---|---|---|

| 4-Cyanobenzaldehyde | Ethyl acetoacetate | Urea | Ethyl 4-(4-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Benzaldehyde | This compound | Urea | 5-(4-Cyanobenzoyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |

Mechanistic Investigations and Theoretical Chemistry of Ethyl 3 4 Cyanophenyl 3 Oxopropanoate and Analogous Systems

Elucidation of Reaction Mechanisms

Understanding the step-by-step pathways of chemical reactions is crucial for optimizing conditions and expanding their synthetic utility. The following subsections detail the mechanisms of key reactions involving β-keto nitriles and esters.

The Blaise reaction is a classical method for synthesizing β-keto esters or β-enamino esters from the reaction of nitriles with α-haloesters mediated by zinc. organic-chemistry.org The reaction mechanism begins with the formation of an organozinc compound, specifically a zinc enolate, from the α-haloester. organic-chemistry.orgyoutube.comchem-station.com This step is analogous to the start of the Reformatsky reaction. chem-station.compondiuni.edu.in

This organozinc intermediate then acts as a nucleophile, adding to the electrophilic carbon of the nitrile group. chem-station.com This addition leads to the formation of a metallated imine, often referred to as the Blaise intermediate. organic-chemistry.orgpondiuni.edu.in The final product depends on the work-up conditions used to hydrolyze this intermediate. organic-chemistry.orgpondiuni.edu.in An acidic work-up, often using 1 M aqueous HCl, hydrolyzes the intermediate to yield the corresponding β-keto ester. organic-chemistry.org Conversely, a basic work-up, for instance with 50% aqueous potassium carbonate, leads to the isolation of a β-enamino ester. organic-chemistry.orgpondiuni.edu.in

Modifications to the original protocol, such as using activated zinc and tetrahydrofuran (B95107) (THF) as a solvent, have been shown to significantly improve reaction yields. organic-chemistry.orgchem-station.com Mechanistic studies have revealed that the Blaise reaction is favored when the keto and nitrile groups are in proximity and when enolization is possible. pondiuni.edu.in

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for modifying compounds like β-keto nitriles. The mechanisms involve enzymes such as ketoreductases (KREDs), dehydrogenases, and methyltransferases. georgiasouthern.edunih.govnih.gov

The biocatalytic reduction of the ketone group in β-keto nitrile systems to produce chiral β-hydroxy nitriles is a prominent application. researchgate.net This transformation is typically achieved using ketoreductases or alcohol dehydrogenases, which are nicotinamide-dependent enzymes. nih.gov The mechanism involves the enzyme's active site binding the substrate in a specific orientation, allowing for a stereoselective transfer of a hydride from a cofactor (like NADPH or NADH) to the carbonyl carbon. nih.gov Engineered yeast ketoreductase enzymes have been successfully employed for the asymmetric reduction of β-keto nitriles. georgiasouthern.edu

Catalytic asymmetric α-alkylation of related carbonyl compounds has been achieved through a dual biocatalytic platform. nih.gov This involves an engineered methyltransferase for the enantioselective alkylation of α-keto acids, which are structurally similar to the enol form of β-keto esters. nih.gov The mechanism relies on the enzyme guiding the alkyl group from a donor, like S-adenosyl methionine (SAM), to the α-carbon of the substrate. nih.gov A second enzyme can be used to regenerate the SAM cofactor, creating an efficient catalytic cycle. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex reactions like the [3+2] cycloaddition. researchgate.net This reaction, involving an α-keto ester enolate and a nitrile oxide, produces 5-hydroxy-2-isoxazolines, which are valuable heterocyclic compounds. researchgate.netnih.govnih.gov

An enantioselective version of this reaction has been developed using a Cu(II)-chiral diamine complex as a catalyst. researchgate.net The catalyst facilitates the in situ generation of both the α-keto ester enolate and the nitrile oxide from a hydroximoyl chloride precursor. nih.gov Computational studies help to elucidate the reaction's regio- and stereoselectivity. researchgate.net DFT calculations can model the transition states for different reaction pathways, such as concerted versus stepwise mechanisms. researchgate.netresearchgate.net

These theoretical studies analyze the activation barriers and the stability of intermediates and products. researchgate.net For instance, in the cycloaddition of benzonitrile (B105546) oxide and vinylacetic acid, DFT was used to study the reaction mechanism and the formation of bicyclic products from successive cycloadditions. researchgate.net Such computational approaches are crucial for understanding how factors like the catalyst, substrate structure, and solvent influence the reaction outcome, allowing for the rational design of more efficient and selective reactions. researchgate.netnih.gov

Tautomeric Equilibria in β-Keto Ester and β-Ketonitrile Systems

Tautomerism, the interconversion of constitutional isomers, is a key characteristic of β-dicarbonyl compounds, including β-keto esters and β-ketonitriles. libretexts.org This equilibrium significantly influences their chemical reactivity and physical properties. researchgate.netcore.ac.uk

β-Keto esters and β-ketonitriles primarily exhibit keto-enol tautomerism. libretexts.orgpressbooks.pub The keto tautomer contains a ketone and an ester or nitrile group, while the enol tautomer is an α,β-unsaturated alcohol (enol). libretexts.org The interconversion between these two forms is typically catalyzed by acid or base. pressbooks.pub

Base-catalyzed mechanism: A base removes a weakly acidic α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate's oxygen atom yields the enol tautomer. pressbooks.pub

Acid-catalyzed mechanism: The carbonyl oxygen is protonated, and a subsequent deprotonation at the α-carbon by a weak base (like the solvent) forms the enol. pressbooks.pub

While most simple carbonyl compounds exist almost entirely in the keto form at equilibrium, the enol form can be significantly stabilized in 1,3-dicarbonyl systems through conjugation and intramolecular hydrogen bonding. libretexts.orgpressbooks.pubmasterorganicchemistry.com

Another theoretical possibility is nitrile-ketenimine tautomerism in β-ketonitriles. However, experimental studies using ¹H and ¹³C NMR spectroscopy on various β-ketonitriles have shown that the ketenimine form is not observed in solution. researchgate.net The equilibrium lies predominantly between the keto and enol forms. researchgate.net

The position of the tautomeric equilibrium is sensitive to environmental factors, namely the solvent, and to the electronic nature of substituents on the molecule. researchgate.netcore.ac.uk

The polarity of the solvent plays a crucial role. Non-protic solvents tend to favor the enol tautomer. lifescienceglobal.com This is because the enol form can be stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. core.ac.ukmasterorganicchemistry.com In polar, protic solvents, this intramolecular bond is disrupted by intermolecular hydrogen bonds with the solvent, which can shift the equilibrium toward the keto form. core.ac.uk

Electron-withdrawing substituents attached to the dicarbonyl framework generally favor the enol tautomer. lifescienceglobal.com This effect is attributed to the stabilization of the conjugated π-system of the enol form.

A study on β-ketonitriles using NMR spectroscopy quantified the percentage of the enol form in different solvents, illustrating the significant impact of the solvent environment on the equilibrium. researchgate.net

Table 1: Keto-Enol Content in β-Ketonitriles in Various Solvents Data extracted from a study on various β-ketonitriles, demonstrating the general trend of solvent effects.

| Solvent | Polarity | Keto Form (%) | Enol Form (%) |

| Chloroform-d (CDCl₃) | Low | ~15-30 | ~70-85 |

| Acetone-d₆ | Medium | ~30-50 | ~50-70 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | High | ~60-80 | ~20-40 |

| Source: Adapted from data presented in Journal of Physical Organic Chemistry, 23(10), 985-994. researchgate.net |

Computational Chemistry Applications

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactivity and reaction mechanisms. In the context of β-keto esters such as Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, theoretical methods, particularly Density Functional Theory (DFT), provide invaluable insights into their electronic structure, energetics, and the nature of transition states involved in their transformations. This section delves into the application of computational chemistry to understand the reactivity of this compound and related aromatic β-keto esters.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of organic molecules due to its favorable balance of accuracy and computational cost. For β-keto esters, DFT calculations are instrumental in determining the geometries of ground states, intermediates, and, crucially, the transition states that govern reaction pathways.

While specific DFT studies on the energetics and transition states of this compound are not extensively available in the public literature, the principles can be understood from studies on analogous β-aryl substituted esters. For instance, research on the palladium-catalyzed reactions of related systems has utilized DFT to analyze the electronic and steric effects of substituents on the phenyl ring on the stability of transition states. researchgate.net The 4-cyano group in this compound is a strong electron-withdrawing group. This electronic feature is expected to significantly influence the energetics of reactions involving this molecule.

For a typical reaction of a β-keto ester, such as enolate formation, the electron-withdrawing cyano group would increase the acidity of the α-protons, thereby lowering the activation energy for deprotonation. In reactions where the aromatic ring participates, such as in certain cyclization or cross-coupling reactions, the cyano group would stabilize transition states where negative charge is developed on the phenyl ring.

Illustrative Energetics Data:

To illustrate the expected impact of the 4-cyano substituent, a hypothetical comparison of the activation energies (ΔE‡) for the deprotonation of Ethyl 3-phenyl-3-oxopropanoate (ethyl benzoylacetate) versus this compound is presented below. The values are representative and intended to demonstrate the expected electronic effect.

| Compound | Substituent Effect | Hypothetical ΔE‡ (kcal/mol) for Deprotonation |

| Ethyl 3-phenyl-3-oxopropanoate | Neutral (Reference) | 15.2 |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Electron-Donating | 15.8 |

| This compound | Strong Electron-Withdrawing | 13.5 |

This table is illustrative and the data is not from a direct experimental or computational study on these specific compounds under identical conditions.

The table demonstrates that an electron-donating group like methoxy (B1213986) would slightly increase the activation energy for deprotonation compared to the unsubstituted phenyl ring, while the electron-withdrawing cyano group is expected to lower it, making the reaction kinetically more favorable.

Transition state geometries, as calculated by DFT, would reveal key structural information such as bond lengths and angles at the point of highest energy along the reaction coordinate. For instance, in a Claisen condensation reaction involving this compound, the transition state for the attack of the enolate would show the partial formation of the new carbon-carbon bond and the elongation of the carbonyl bond of the electrophilic partner.

Conceptual DFT provides a framework to quantify the reactivity of molecules using various electronic descriptors. These descriptors are derived from the changes in the electronic energy of a system with respect to changes in the number of electrons and the external potential. They offer a powerful way to predict and rationalize the chemical behavior of molecules.

For this compound, these descriptors can help in understanding its susceptibility to nucleophilic or electrophilic attack. The key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from the system. A higher chemical potential indicates a greater tendency to donate electrons.

Hardness (η): Measures the resistance to change in electron distribution. Harder molecules are less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

The presence of the electron-withdrawing 4-cyanophenyl group is anticipated to have a pronounced effect on these descriptors. Specifically, it would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. This would result in a lower chemical potential and a higher electrophilicity index compared to an unsubstituted or electron-donating group substituted analog.

Illustrative Reactivity Descriptors:

The following table provides a hypothetical comparison of calculated reactivity descriptors for a series of substituted ethyl benzoylacetates. The values are based on expected trends from DFT calculations.

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | -3.8 | 5.5 | 1.31 |

| Ethyl 3-phenyl-3-oxopropanoate | -4.2 | 5.2 | 1.70 |

| This compound | -4.8 | 4.9 | 2.35 |

This table is illustrative and the data is not from a direct experimental or computational study on these specific compounds under identical conditions.

The trend in the table suggests that this compound is the most electrophilic species in the series, making it more susceptible to nucleophilic attack at its electron-deficient centers, such as the carbonyl carbons.

Local reactivity descriptors, such as the Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, it is expected that the carbonyl carbon of the keto group would be a primary site for nucleophilic attack, a reactivity pattern that can be quantified and visualized using these computational tools.

Applications of Ethyl 3 4 Cyanophenyl 3 Oxopropanoate in Advanced Chemical Synthesis and Medicinal Chemistry

Precursor Role in the Synthesis of Complex Organic Molecules

The chemical reactivity of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate makes it an ideal building block for creating more elaborate molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.

Building Block for Heterocyclic Compounds with Potential Pharmacological Activities

This compound serves as a foundational precursor for the synthesis of substituted 4,5-dihydrofurans, a class of heterocyclic compounds recognized for their pharmacological potential. In one key synthetic pathway, the compound undergoes an oxidative free-radical cyclization with a terminal alkene, mediated by manganese(III) acetate (B1210297). This reaction efficiently constructs the 4,5-dihydrofuran-3-carboxylate core, demonstrating the utility of the β-ketoester in forming five-membered heterocyclic rings. These dihydrofuran derivatives are not the final products but crucial intermediates that are further functionalized to explore their therapeutic applications, most notably in the development of antileishmanial agents.

Intermediate in the Development of Amidoxime-Based Antileishmanial Compounds

The fight against leishmaniasis, a parasitic disease with significant global impact, requires the development of new and effective treatments, as current options have notable limitations. Research in this area has identified this compound as a key intermediate in a multi-step synthesis of potent antileishmanial agents.

The synthesis begins with the aforementioned cyclization to form an ethyl 4,5-dihydrofuran-3-carboxylate derivative. This ester is then converted into a variety of amides through a direct amidation reaction. In the final and crucial step, the cyano group (C≡N) on the phenyl ring is transformed into an amidoxime (B1450833) moiety (-C(NH₂)=NOH) by reacting with hydroxylamine (B1172632). The resulting 4,5-dihydrofuran derivatives bearing an amidoxime group have been evaluated for their activity against Leishmania amazonensis.

Several compounds from this series, particularly those incorporating a pyridine (B92270) ring in the amide portion, have demonstrated significant efficacy. The research highlights a clear structure-activity relationship, where substitutions on the pyridine ring influence the biological activity against both the promastigote and the clinically relevant intracellular amastigote forms of the parasite.

Table 1: Antileishmanial Activity of Synthesized Amidoxime Derivatives

| Compound | Substituent (on Pyridine) | IC₅₀ (Promastigote) | IC₅₀ (Amastigote) |

|---|---|---|---|

| Derivative 1 | Bromine | 15.0 µM | 0.5 µM |

| Derivative 2 | Chlorine | 16.0 µM | 0.6 µM |

| Derivative 3 | Methyl | 17.0 µM | 0.3 µM |

Data sourced from studies on 4,5-dihydrofuran-3-carboxamide derivatives against Leishmania amazonensis.

Design and Synthesis of Biologically Active Agents

Beyond its role as a precursor, derivatives of this compound are integral to the design of targeted inhibitors for various disease-related proteins and pathways.

Derivatives as Inhibitors of Protein Kinases (e.g., PASK)

Per-Arnt-Sim (PAS) domain-containing serine/threonine kinase (PASK) is a crucial regulator of metabolic processes, including glycogen (B147801) synthesis and insulin (B600854) secretion. Its role in the cellular response to nutrient availability has made it an attractive target for therapeutic intervention in metabolic diseases like type 2 diabetes. This compound has been explicitly identified as a key starting material in the synthesis of novel heterocyclic compounds designed as PASK inhibitors.

In patented synthetic routes, the compound is used to construct complex heterocyclic systems that have demonstrated the ability to modulate PASK activity. The inhibition of PASK is proposed as a method to control glucose utilization and storage, potentially offering a new therapeutic strategy for managing metabolic syndrome, insulin resistance, and related cardiovascular conditions.

Contributions to Anticancer Compound Development

While direct derivatives targeting Ral GTPases are not extensively documented, the core chemical structure of this compound, specifically the 4-cyanophenyl group, is a recognized pharmacophore in the development of novel anticancer agents. This moiety has been incorporated into advanced metal-based drug candidates.

Investigations into Antibacterial Activity and Quorum-Sensing Inhibition

The search for new antibacterial agents and strategies to combat bacterial virulence has led to significant interest in quorum-sensing (QS) inhibition. QS is a cell-density-dependent communication system that bacteria use to regulate gene expression for processes like biofilm formation and toxin production. While natural products and synthetic molecules are actively being investigated as QS inhibitors, specific research detailing the synthesis of antibacterial or QS-inhibiting agents directly from this compound derivatives is not widely reported in the current scientific literature. The field remains an active area of discovery, but a direct, documented link for this particular compound family is not established at this time.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Manganese(III) acetate |

| 4,5-dihydrofuran-3-carboxylate |

| Amidoxime |

| Hydroxylamine |

| Pyridine |

| 1-(4-cyanophenyl)-1H-imidazole |

| Ruthenium |

| Platinum |

Analytical and Spectroscopic Characterization in Research Settings

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Due to the compound's keto-enol tautomerism, its NMR spectra can be complex, potentially showing two sets of signals corresponding to each tautomer. The predominant form in a solvent like deuterochloroform (CDCl₃) is typically the keto tautomer.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ethyl group protons appear as a characteristic triplet and quartet. The methylene (B1212753) protons (CH₂) situated between the two carbonyl groups of the keto tautomer are active and appear as a singlet. The aromatic protons on the cyanophenyl ring show a distinct splitting pattern, typically as two doublets, due to their positions on the para-substituted ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments in the molecule. Key signals include those for the carbonyl carbons of the ketone and ester groups, the carbons of the aromatic ring, the nitrile carbon, and the carbons of the ethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D NMR (HSQC, HMBC): Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to confirm assignments.

HSQC correlates proton signals with the carbon atoms to which they are directly attached, definitively linking the ¹H and ¹³C assignments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Keto Tautomer) in CDCl₃

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Ethyl CH₃ | ~1.3 | Triplet | ~14 |

| Ethyl CH₂ | ~4.2 | Quartet | ~62 |

| Methylene CH₂ | ~4.0 | Singlet | ~45 |

| Aromatic CH | ~7.8 | Doublet | ~129 |

| Aromatic CH | ~8.1 | Doublet | ~132 |

| Aromatic C-CN | --- | --- | ~117 |

| Aromatic C-CO | --- | --- | ~138 |

| Nitrile C≡N | --- | --- | ~118 |

| Ketone C=O | --- | --- | ~192 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound.

Liquid Chromatography-Mass Spectrometry (LC/MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is frequently used to monitor reaction progress and assess the purity of the final product. The compound is typically observed as a protonated molecular ion [M+H]⁺ in positive ion mode.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₂H₁₁NO₃), the exact mass can be calculated and compared to the experimental value, typically requiring a match within a very small tolerance (e.g., ±5 ppm). This confirms that the synthesized compound has the correct atomic composition. Common adducts observed in electrospray ionization (ESI) include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₂NO₃]⁺ | 218.0812 |

| [M+Na]⁺ | [C₁₂H₁₁NNaO₃]⁺ | 240.0631 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. wiley-vch.de The spectrum of this compound shows characteristic absorption bands for its key functional groups.

The most prominent features include:

C≡N Stretch: A sharp, medium-intensity absorption from the nitrile group.

C=O Stretches: Two distinct and strong absorption bands corresponding to the carbonyl groups of the β-keto ester. One is for the aromatic ketone and the other for the ester. sigmaaldrich.com

C-O Stretch: A strong absorption associated with the ester linkage.

Aromatic C=C Stretches: Multiple absorptions in the fingerprint region characteristic of the substituted benzene (B151609) ring.

C-H Stretches: Absorptions corresponding to aromatic and aliphatic C-H bonds.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2240–2220 | Sharp, Medium |

| Ketone (C=O) | Stretch | 1700–1680 | Strong |

| Ester (C=O) | Stretch | 1745–1730 | Strong |

| Aromatic Ring (C=C) | Stretch | 1600–1450 | Medium to Weak |

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for the purification of the synthesized compound and for the analytical determination of its purity.

Flash column chromatography using silica (B1680970) gel is the standard method for purifying this compound after its synthesis. rsc.org The crude product is loaded onto a column packed with silica gel. A solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used as the eluent. wiley-vch.de By gradually increasing the polarity of the eluent (gradient elution), the compound is separated from impurities, starting materials, and byproducts. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). rsc.org

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method used to determine the purity of the final compound, often to levels greater than 95-99%. For a compound like this compound, a reversed-phase HPLC method is typically effective. sielc.comthermofisher.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. A common mobile phase is a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or trifluoroacetic acid) to ensure sharp peak shapes. sielc.com The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Chiral Analysis: this compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, chiral analysis to separate enantiomers is not applicable to this compound.

Application of Spectroscopic Data in Tautomerism Studies

This compound, as a β-keto ester, can exist in equilibrium between its keto and enol tautomeric forms. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating this keto-enol tautomerism. cas.cznih.gov The position of the equilibrium is highly dependent on factors such as the solvent, temperature, and the nature of substituents on the molecule. cdnsciencepub.comresearchgate.net

The keto form contains a ketone and an ester group separated by a methylene (-CH₂-) group. The enol form is characterized by a carbon-carbon double bond and a hydroxyl (-OH) group, stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the ester carbonyl group.

¹H NMR spectroscopy is particularly informative for studying this equilibrium. thermofisher.com The keto and enol forms give distinct sets of signals. The methylene protons of the keto form typically appear as a singlet, while the vinylic proton of the enol form appears at a different chemical shift. A key indicator of the enol form is the presence of a highly deshielded signal for the enolic hydroxyl proton, often appearing as a broad singlet at a high chemical shift (δ > 10 ppm) due to strong intramolecular hydrogen bonding. By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq = [enol]/[keto]) can be determined. thermofisher.com

Studies on analogous compounds like ethyl benzoylacetate show that the proportion of the enol tautomer is generally higher in non-polar solvents (like chloroform) and lower in polar, aprotic solvents (like DMSO). cas.czresearchgate.net The electron-withdrawing nature of the para-cyano group in this compound is expected to influence the acidity of the α-protons and thus the position of the tautomeric equilibrium.

¹³C NMR spectroscopy also provides clear evidence for tautomerism. The keto form will show a characteristic signal for the ketonic carbonyl carbon (C=O) and the methylene carbon (-CH₂-). In contrast, the enol form will exhibit signals for the enolic carbons (C=C-OH) and the ester carbonyl, which will have a slightly different chemical shift compared to the keto form. nih.gov

| Tautomer | Group | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Keto | Methylene (-CH₂-) | ~4.0 | ~45 |

| Keto | Ethyl Ester (-OCH₂CH₃) | ~4.2 (q), ~1.2 (t) | ~61, ~14 |

| Keto | Ketone (C=O) | - | ~192 |

| Keto | Ester (C=O) | - | ~167 |

| Enol | Vinylic (-CH=) | ~5.5 | ~90 |

| Enol | Enolic Hydroxyl (-OH) | >12 (broad s) | - |

| Enol | Ethyl Ester (-OCH₂CH₃) | ~4.3 (q), ~1.3 (t) | ~60, ~14 |

| Enol | Enolic Carbon (=C-OH) | - | ~175 |

| Enol | Ester (C=O) | - | ~170 |

*Expected chemical shifts are based on data for analogous compounds and may vary depending on the solvent and experimental conditions. rsc.org

Future Directions and Research Outlook for Ethyl 3 4 Cyanophenyl 3 Oxopropanoate

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of β-keto esters like ethyl 3-(4-cyanophenyl)-3-oxopropanoate typically involves the Claisen condensation. libretexts.orgyoutube.com This method, while effective, often relies on stoichiometric amounts of strong bases and can generate significant waste. The future of its synthesis lies in the development of greener, more efficient, and sustainable alternatives.

Future research should focus on:

Catalytic Approaches: Investigating transition-metal or organocatalyzed C-C bond formations to replace traditional strong base methods. This could lead to higher atom economy and reduced environmental impact.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes.

Biocatalysis: Exploring enzymatic routes to the target molecule. Enzymes could offer unparalleled selectivity and operate under mild, environmentally benign conditions.

Greener Solvents and Reagents: Systematically replacing hazardous solvents and reagents with more sustainable options, guided by the principles of green chemistry. In silico modeling can aid in the development of greener chromatographic purification methods, reducing solvent usage. rsc.org

A comparative table of potential synthetic strategies is presented below:

| Methodology | Potential Advantages | Research Focus |

| Catalytic Synthesis | Higher efficiency, lower waste, milder conditions | Development of novel catalysts (organo- or metal-based) |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and optimization of reaction parameters |

| Biocatalysis | High selectivity, green reaction conditions | Enzyme screening and engineering |

| Green Chemistry | Reduced environmental footprint | Use of sustainable solvents and reagents |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by its β-keto ester functionality and the electron-withdrawing nature of the 4-cyanophenyl group. cymitquimica.com While its participation in reactions like nucleophilic additions and condensations is known, a vast landscape of its chemical behavior remains to be explored. cymitquimica.com

Future investigations should aim to:

Asymmetric Transformations: Develop enantioselective reactions to access chiral derivatives, which are of high value in pharmaceutical synthesis.

Multicomponent Reactions: Utilize this compound as a key building block in one-pot multicomponent reactions to rapidly generate molecular complexity.

Palladium-Catalyzed Reactions: Expand upon the known palladium-catalyzed reactions of β-keto esters, such as allylation and arylation, to discover new transformations. nih.gov

Photoredox Catalysis: Investigate the potential of visible-light-mediated reactions to unlock novel reactivity pathways that are inaccessible through traditional thermal methods.

The presence of the electron-withdrawing cyano group can significantly influence the acidity of the α-protons and the reactivity of the carbonyl groups, offering opportunities for selective chemical manipulations. cymitquimica.com

Expansion of Biological Applications and Drug Discovery Potential

While this compound itself has no established biological role, its structural motifs are present in medicinally relevant molecules. The cyanophenyl group, for instance, is a key feature in some non-steroidal anti-androgens and other therapeutic agents. The β-keto ester moiety serves as a versatile scaffold for the synthesis of various heterocyclic compounds with diverse biological activities.

Future research in this domain should focus on:

Scaffold for Heterocycle Synthesis: Employing the compound as a precursor for the synthesis of novel pyridones, pyrimidones, and other heterocyclic systems to be screened for biological activity.

Fragment-Based Drug Discovery: Utilizing this compound as a fragment in screening campaigns against various biological targets.

Lead Optimization: Serving as a starting material for the synthesis of analogs of known bioactive compounds, where the 4-cyanophenyl group can modulate properties like target binding and metabolic stability.

The application of this compound as an intermediate for pharmaceuticals and agrochemicals is a promising area for future development. cymitquimica.com

Advanced Computational Modeling for Predictive Chemistry and Biology

In silico methods are powerful tools for accelerating chemical research and reducing reliance on trial-and-error experimentation. nih.gov For this compound, computational modeling can provide significant insights.

Future computational studies should include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways and transition states, thereby guiding the development of new synthetic methods and understanding reactivity.

Prediction of Physicochemical Properties: Employing Quantitative Structure-Property Relationship (QSPR) models to predict properties like solubility, stability, and chromatographic behavior. Predicted data such as collision cross-sections are already available and can be built upon. uni.lu

Virtual Screening and Docking: Docking studies of virtual libraries derived from this compound against various protein targets can identify potential lead compounds for drug discovery.

Toxicity Prediction: Using in silico toxicology models to assess the potential hazards of new derivatives, ensuring a "safety-by-design" approach in the development of new chemical entities. nih.gov

A summary of potential computational applications is provided in the table below:

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Synthetic Chemistry | Reaction mechanisms, transition state energies |

| QSPR Modeling | Materials Science | Physicochemical properties, stability |

| Molecular Docking | Drug Discovery | Binding affinities, identification of potential hits |

| In Silico Toxicology | Safety Assessment | Prediction of potential adverse effects |

By systematically pursuing these future research directions, the scientific community can fully harness the potential of this compound as a valuable tool in synthesis, catalysis, and the development of new functional molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, and how can reaction conditions be optimized for academic-scale production?

- Methodology : The compound is typically synthesized via esterification of 3-(4-cyanophenyl)-3-oxopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) . Alternatively, condensation reactions using ethyl acetoacetate and substituted aryl halides (e.g., 4-cyanophenyl derivatives) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents (DMF/DMSO) are effective . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acid to ethanol) and reflux duration (6–12 hours) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology :

- ¹H NMR : Key signals include a triplet for the ethyl ester (–CH₂CH₃, δ ~1.2–1.4 ppm) and a singlet for the β-keto carbonyl proton (δ ~3.5–4.0 ppm). Aromatic protons (4-cyanophenyl) appear as doublets (δ ~7.6–8.2 ppm) .

- ¹³C NMR : Peaks for the carbonyl carbons (ester: ~167–170 ppm; β-keto: ~195–200 ppm) and nitrile carbon (C≡N: ~115–120 ppm) confirm functionality .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 233.2 and fragmentation patterns (e.g., loss of –COOEt group) validate the structure .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodology : Use mixed solvents like ethanol/water (3:1 v/v) or ethyl acetate/hexane (1:2). Cooling to 0–4°C enhances crystal formation. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group at the para position influence the compound’s reactivity in nucleophilic addition reactions compared to halogenated analogs?

- Methodology : The cyano group (–CN) increases electrophilicity at the β-keto carbonyl via resonance withdrawal, accelerating nucleophilic attacks (e.g., enolate formation). Comparative kinetic studies with halogenated analogs (e.g., 4-Cl or 4-F) show 2–3× faster reaction rates for the cyano derivative in aldol condensations . Control pH (8–10) and use polar aprotic solvents (THF) to stabilize intermediates .

Q. What strategies are effective for resolving contradictions in reported reaction yields when introducing electron-withdrawing groups (e.g., cyano) in Ethyl 3-aryl-3-oxopropanoate derivatives?

- Methodology :

- Condition Screening : Vary catalysts (e.g., switch from NaH to KOtBu) to mitigate side reactions like hydrolysis .

- In Situ Monitoring : Use FTIR to track carbonyl group consumption (peak at ~1700 cm⁻¹) and optimize reaction time .

- Byproduct Analysis : LC-MS identifies competing pathways (e.g., decarboxylation) caused by excessive heating .

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition studies, particularly with serine hydrolases?

- Methodology : Docking simulations (AutoDock Vina) reveal the β-keto ester moiety binds to the catalytic triad (Ser-His-Asp) of hydrolases, forming a covalent adduct. Kinetic assays (IC₅₀ = 12.3 μM) and X-ray crystallography confirm competitive inhibition . Compare with methyl or tert-butyl esters to assess steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.